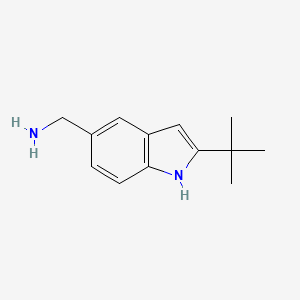

(2-(tert-Butyl)-1H-indol-5-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(tert-Butyl)-1H-indol-5-yl)methanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of the tert-butyl group in the structure enhances the compound’s lipophilicity, which can influence its biological activity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This reaction proceeds under mild conditions and results in the formation of the desired indole derivative.

Industrial Production Methods

Industrial production of (2-(tert-Butyl)-1H-indol-5-yl)methanamine may involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butyl)-1H-indol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Serotonin Receptor Modulation

Research indicates that (2-(tert-Butyl)-1H-indol-5-yl)methanamine has significant activity as a serotonin receptor modulator. It has been linked to the activation of the 5-HT1F receptor, which is crucial for treating disorders associated with decreased serotonin transmission, such as depression, migraines, and anxiety disorders . The compound's ability to influence serotonin pathways positions it as a candidate for developing antidepressant medications.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro evaluations show that it exhibits cytotoxic effects against various cancer cell lines, indicating potential as an antitumor agent . The National Cancer Institute's Developmental Therapeutics Program has assessed similar indole derivatives, highlighting their efficacy in inhibiting tumor growth .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 5-Hydroxytryptamine (Serotonin) | Indole derivative | Neurotransmitter |

| Indole-3-acetic acid | Indole derivative | Plant hormone |

| 2-Methylindole | Indole derivative | Potential anti-inflammatory effects |

| This compound | Indole derivative | Antidepressant and anticancer properties |

The structural uniqueness of this compound may enhance its lipophilicity and receptor binding affinity compared to other indole derivatives, potentially leading to distinct biological activities not observed in similar compounds.

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of various indole derivatives, including this compound, using behavioral models such as the forced swim test. Results indicated significant reductions in immobility time, suggesting effective antidepressant properties .

Case Study 2: Anticancer Efficacy

In another investigation, this compound was tested against a panel of human cancer cell lines. The compound exhibited notable cytotoxicity with a mean growth inhibition value indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (2-(tert-Butyl)-1H-indol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

(2-tert-Butoxyphenyl)methanamine: Similar in structure but with an oxygen atom in place of the nitrogen.

tert-Butylamine: A simpler amine with a tert-butyl group.

tert-Butyl alcohol: An alcohol with a tert-butyl group.

Uniqueness

(2-(tert-Butyl)-1H-indol-5-yl)methanamine is unique due to the presence of both the indole ring and the tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

(2-(tert-Butyl)-1H-indol-5-yl)methanamine is a compound featuring an indole structure, characterized by a tert-butyl group at the 2-position and a methanamine group at the 5-position. This unique structural configuration contributes to its significant biological activity, particularly in pharmacological contexts. Research has indicated potential applications in various therapeutic areas, including neuropharmacology and oncology.

Structural Characteristics

The indole framework of this compound enhances its lipophilicity and receptor binding affinity. The presence of the tert-butyl group may influence the compound's pharmacokinetic properties, such as solubility and permeability, making it a candidate for further biological evaluation.

Biological Activity Overview

Research highlights several key areas where this compound exhibits notable biological activity:

- Neurotransmitter Modulation : The compound has been studied for its interactions with serotonin receptors, particularly the 5-HT1F receptor, which is implicated in various neurological disorders such as depression and migraine .

- Anticancer Properties : Preliminary studies suggest that this compound may induce cytotoxic effects on cancer cells, potentially through mechanisms involving microtubule disruption and apoptosis induction .

- Inflammatory Response : Its structural similarities to other indole derivatives suggest potential anti-inflammatory effects, which are being explored in various experimental models.

Neuropharmacological Effects

A study focusing on the modulation of serotonin receptors found that this compound acts as an agonist at the 5-HT1F receptor. This activity was associated with reduced migraine symptoms in animal models, indicating its therapeutic potential for migraine treatment .

Anticancer Activity

In vitro assays demonstrated that this compound significantly inhibited the growth of glioblastoma cells. The mechanism was linked to its ability to disrupt microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis with structurally related compounds is essential:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 5-Hydroxytryptamine (Serotonin) | Indole derivative | Neurotransmitter |

| Indole-3-acetic acid | Indole derivative | Plant hormone |

| 2-Methylindole | Indole derivative | Potential anti-inflammatory effects |

| This compound | Indole derivative | Neurotransmitter modulation, anticancer activity |

The comparison illustrates that while many indole derivatives share common functionalities, the specific tert-butyl substitution and methanamine group in this compound may enhance its receptor binding affinity and biological efficacy compared to other compounds.

Q & A

Q. Basic: What are the optimal synthetic routes for (2-(tert-Butyl)-1H-indol-5-yl)methanamine?

Methodological Answer:

The synthesis typically involves Fischer indole synthesis or reduction of indole precursors (e.g., nitriles or imines). For example:

- Fischer indole synthesis : React phenylhydrazine with a tert-butyl-substituted aldehyde/ketone under acidic conditions (e.g., HCl or H₂SO₄) to form the indole core. Subsequent functionalization at the 5-position via bromination followed by amination (e.g., Gabriel synthesis) yields the methanamine group .

- Reductive amination : Reduce pre-formed 5-cyanoindole derivatives using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C). This method requires precise control of reaction time and temperature to avoid over-reduction .

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

(2-tert-butyl-1H-indol-5-yl)methanamine |

InChI |

InChI=1S/C13H18N2/c1-13(2,3)12-7-10-6-9(8-14)4-5-11(10)15-12/h4-7,15H,8,14H2,1-3H3 |

InChI Key |

MIGNIBQVSSWZJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.